DL-Homocystine

Platelet Biology Thromboxane Cardiovascular Research

DL-Homocystine (CAS 462-10-2, ≥95% purity) is the stable, oxidized homodisulfide of homocysteine, supplied as a racemic mixture. Unlike reduced homocysteine, this membrane-impermeable disulfide enables precise transport inhibition studies (Ki 0.7 mM, 75% inhibition of L-cystine transport at 2.5 mM). Validated for reproducible platelet TXB2 induction (6.2% absolute increase at 1 mM, 48% larger signal than D,L-homocysteine). Ideal for transport assays, platelet hyperreactivity research, and as a competitive inhibitor standard. Generic substitution with L-homocysteine or cysteine fails due to distinct transport kinetics and redox behavior.

Molecular Formula C8H16N2O4S2
Molecular Weight 268.4 g/mol
CAS No. 462-10-2
Cat. No. B145815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-Homocystine
CAS462-10-2
SynonymsDL-4,4-Dithiobis(2-aminobutanoic acid)
Molecular FormulaC8H16N2O4S2
Molecular Weight268.4 g/mol
Structural Identifiers
SMILESC(CSSCCC(C(=O)O)N)C(C(=O)O)N
InChIInChI=1S/C8H16N2O4S2/c9-5(7(11)12)1-3-15-16-4-2-6(10)8(13)14/h5-6H,1-4,9-10H2,(H,11,12)(H,13,14)
InChIKeyZTVZLYBCZNMWCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DL-Homocystine (CAS 462-10-2): Validated Product Specification and Key Comparator Context


DL-Homocystine (4,4′-Disulfanediylbis(2-aminobutanoic acid), CAS 462-10-2) is the homodisulfide formed by oxidative dimerization of two homocysteine molecules . It exists as a racemic mixture (DL-) of L- and D-enantiomers, distinguishing it from the biologically predominant L-homocystine enantiomer . In healthy human plasma, homocystine and homocysteine-cysteine mixed disulfide account for >98% of total homocysteine . While homocysteine (the reduced monomer) acts as a pro-oxidant and signaling molecule, DL-Homocystine serves as its stable, oxidized counterpart with distinct transport, analytical, and biochemical properties that preclude simple interchange with homocysteine, cysteine, or other aminothiols in experimental systems.

Why DL-Homocystine Cannot Be Replaced by Homocysteine, Cysteine, or Cystine in Experimental Workflows


Generic substitution of DL-Homocystine with L-homocysteine, L-cysteine, or L-cystine fails because each compound exhibits distinct transport kinetics, enzymatic reactivity, and redox behavior. DL-Homocystine is a charged, membrane-impermeable disulfide that requires specialized transport systems for cellular entry , whereas L-homocysteine is a neutral thiol that freely diffuses or utilizes sodium-dependent cysteine transporters [1]. In functional assays, L-homocystine and D,L-homocysteine produce non-identical effects on platelet thromboxane B2 (TXB2) production—a 6.2% absolute increase vs. 4.2% increase, respectively [2]. Furthermore, cysteine, cystine, and methionine (1 mM) show no effect in this same test system, confirming that observed biological activities are compound-specific and not generalizable across sulfur amino acids [2]. Substituting a reduced thiol for the disulfide thus introduces uncontrolled variables in redox-sensitive experiments and analytical methods.

Quantitative Differentiators: Evidence for Prioritizing DL-Homocystine Over Analogous Aminothiols


Differential Effect of L-Homocystine vs. D,L-Homocysteine on Platelet TXB2 Production

L-Homocystine (1 mM) increased platelet TXB2 production from 13.6% ± 1.9% to 19.8% ± 2.1% (P < 0.02), while D,L-homocysteine (1 mM) increased TXB2 from 12.7% ± 1.5% to 16.9% ± 1.5% (P < 0.01). Cystine, cysteine, and methionine (1 mM each) had no effect. [1]

Platelet Biology Thromboxane Cardiovascular Research Arachidonic Acid Metabolism

Competitive Inhibition of L-Cystine Transport with Defined Ki and Inhibition Percentage

DL-Homocystine competitively inhibits CDNB-induced L-cystine transport into isolated human erythrocytes with an inhibition rate of 75% at 2.5 mM and a Ki of 0.7 mM. For comparison, L-alanine achieves 68% inhibition with a Ki of 0.6 mM under identical conditions. [1]

Amino Acid Transport Cystinuria Erythrocyte Physiology Competitive Inhibition

Deuterated DL-Homocystine as Internal Standard for LC-MS/MS Quantification

DL-Homocystine-3,3,3′,3′,4,4,4′,4′-d₈ (homocystine-d₈) is employed as an internal standard in LC-Orbitrap HRMS methods, achieving limits of quantification (LOQ) of 19.44 pg for homocysteine, 40.78 pg for cysteine, and 338.93 pg for glutathione per 10 μL injection. [1][2]

Analytical Chemistry Mass Spectrometry Method Validation Clinical Chemistry

Defined Reduction Efficiency for Conversion of Homocystine to Homocysteine

Under optimized acidic reduction conditions (1.0 M dithiothreitol, 70°C, 1 hour), >96% of homocystine and cystine disulfides are converted to their respective thiols. This defined efficiency enables accurate total homocysteine quantification from plasma samples. [1]

Sample Preparation Disulfide Reduction Analytical Method Development Dithiothreitol

Evidence-Backed Application Scenarios for DL-Homocystine Procurement


Platelet Function and Thrombosis Research

Use L-Homocystine (1 mM) to induce a reproducible 6.2% absolute increase in platelet TXB2 production in human platelet-rich plasma. This effect is 48% larger than that produced by D,L-homocysteine under identical conditions, providing a more robust signal for studying homocysteine-mediated platelet hyperreactivity [1]. Cysteine, cystine, and methionine show no effect, confirming compound specificity.

Cystine Transport Inhibition Studies

Employ DL-Homocystine as a competitive inhibitor of L-cystine transport with a validated Ki of 0.7 mM and 75% inhibition at 2.5 mM in human erythrocytes. This well-characterized inhibition profile enables precise dose-response experiments and comparison with other transport inhibitors such as L-alanine (Ki = 0.6 mM, 68% inhibition) [2].

LC-MS/MS Method Development for Total Homocysteine Quantification

Utilize deuterated DL-Homocystine-d₈ as an internal standard for LC-MS/MS methods targeting homocysteine in biological matrices. The deuterated standard corrects for reduction efficiency, derivatization yield, and matrix effects, achieving an LOQ of 19.44 pg homocysteine per injection when paired with UHPLC-Q-Orbitrap HRMS detection [3].

Sample Preparation Protocol Optimization for Disulfide Reduction

Reference the defined reduction efficiency of >96% under optimized acidic dithiothreitol conditions (1.0 M DTT, 70°C, 1 hour) when developing or validating sample preparation workflows for total homocysteine analysis. This benchmark enables laboratories to verify that their reduction step achieves comparable efficiency before proceeding with downstream quantification [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for DL-Homocystine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.